molecular formula C21H23ClN4O6S B2558003 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-32-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2558003
CAS No.: 533869-32-8
M. Wt: 494.95
InChI Key: ZOANZVSYMLIEKY-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a type of sulfonamide . Its molecular formula is C17H24N4O7S, with an average mass of 428.462 and a monoisotopic mass of 428.13657 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C17H24N4O7S/c1-25-10-8-21(9-11-26-2)29(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(28-17)12-27-3/h4-7H,8-12H2,1-3H3,(H,18,20,22) . The SMILES string is COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC .


Physical and Chemical Properties Analysis

The compound has a net charge of 0 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Corrosion Inhibition

  • Application : Utilized as a corrosion inhibitor for mild steel in sulfuric acid media. Demonstrated high efficiency, achieving more than 96.19% effectiveness at certain concentrations and temperatures. Its inhibitory behavior was studied through thermodynamic functions, suggesting adsorption on metal surfaces (Bouklah et al., 2006).

Polymer Synthesis

  • Application : Incorporated in the synthesis of aromatic polyamides containing s-triazine rings. These polyamides displayed good thermal stability and solubility in polar solvents. Their properties were characterized through various techniques, such as IR and NMR spectroscopy, and thermogravimetry (Sagar et al., 1997).

Organic Light-Emitting Diodes (OLEDs)

  • Application : Used in the fabrication of OLEDs. A study focused on a bis(1,3,4-oxadiazole) system for light-emitting diodes, examining its synthesis, structure, and device performance (Wang et al., 2001).

Memory Device Applications

  • Application : Explored in the development of triphenylamine-based aromatic polymers for memory devices. The study investigated the linkage effects of different polymer structures on the retention times of the memory devices (Chen et al., 2013).

Antimicrobial Properties

  • Application : Synthesized compounds containing 1,3,4-oxadiazole have been evaluated for their antimicrobial activities against various bacteria and fungi. Some compounds demonstrated notable potency against specific microorganisms (Kapadiya et al., 2020).

Nematocidal Activity

  • Application : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized and their nematocidal activities evaluated. Certain compounds showed promising activity against specific nematodes (Liu et al., 2022).

Anticancer Evaluation

  • Application : Investigated for its potential anticancer effects. Compounds with 1,3,4-oxadiazole moiety were synthesized and evaluated for their activity against various cancer cell lines. Some compounds showed notable activity against specific cancer types (Salahuddin et al., 2014).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O6S/c1-30-13-11-26(12-14-31-2)33(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(32-21)17-5-3-4-6-18(17)22/h3-10H,11-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOANZVSYMLIEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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